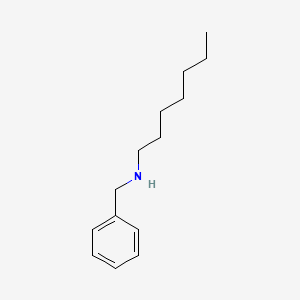

Benzenemethanamine, N-heptyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenemethanamine, N-heptyl- is an organic compound with the molecular formula C14H23N. It is a derivative of benzenemethanamine, where the amine group is substituted with a heptyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-heptyl- typically involves the reaction of benzenemethanamine with heptyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-heptyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenemethanamine, N-heptyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.

Major Products Formed

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Various substituted benzenemethanamines.

Applications De Recherche Scientifique

Benzenemethanamine, N-heptyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Benzenemethanamine, N-heptyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenemethanamine, N-methyl-: A derivative with a methyl group instead of a heptyl group.

Benzenemethanamine, N-isopropyl-: A derivative with an isopropyl group.

Benzenemethanamine, N-ethyl-: A derivative with an ethyl group.

Uniqueness

Benzenemethanamine, N-heptyl- is unique due to its longer alkyl chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its shorter-chain analogs.

Activité Biologique

Benzenemethanamine, N-heptyl- (also known as heptylbenzylamine) is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

Benzenemethanamine, N-heptyl- has the following chemical structure:

- Molecular Formula : C14H21N

- Molecular Weight : 219.33 g/mol

- CAS Number : 112-81-4

This compound consists of a benzene ring attached to a heptyl group through a methanamine linkage, which influences its biological interactions.

Antimicrobial Properties

Research indicates that benzenemethanamine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted benzenemethanamines against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that increasing the hydrophobicity of the amine side chain enhanced antimicrobial potency, suggesting that heptyl substitution may confer improved activity due to its larger hydrophobic character .

Cytotoxic Effects

In vitro studies have shown that benzenemethanamine, N-heptyl- can induce cytotoxic effects in cancer cell lines. A notable study evaluated the compound's effects on human breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzenemethanamine derivatives. The following table summarizes key findings related to structural modifications:

| Compound | Substituent | Activity Level | Mechanism of Action |

|---|---|---|---|

| Benzenemethanamine | None | Low | Minimal interaction with cell membranes |

| N-Heptyl benzenemethanamine | Heptyl group | High | Enhanced membrane penetration; apoptosis induction |

| N-Octyl benzenemethanamine | Octyl group | Moderate | Intermediate membrane interaction |

The presence of longer alkyl chains like heptyl or octyl significantly enhances the compound's ability to penetrate cellular membranes, thereby increasing its biological activity.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers tested the anticancer potential of N-heptyl benzenemethanamine against various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated that concentrations above 50 µM led to a significant reduction in viability across multiple cell lines, with IC50 values around 30 µM for MCF-7 cells .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of N-heptyl benzenemethanamine against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The compound exhibited an MIC of 16 µg/mL, demonstrating potent activity comparable to standard antibiotics .

Propriétés

Numéro CAS |

5730-02-9 |

|---|---|

Formule moléculaire |

C14H23N |

Poids moléculaire |

205.34 g/mol |

Nom IUPAC |

N-benzylheptan-1-amine |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3 |

Clé InChI |

ONCCNQMCFOIMAZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCNCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.